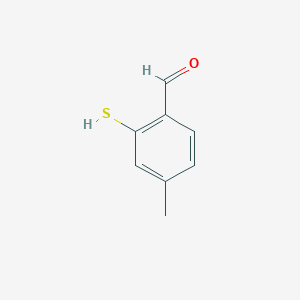![molecular formula C17H30N2O2 B13203090 1-[(Oxan-4-yl)carbonyl]-2-(piperidin-4-yl)azepane](/img/structure/B13203090.png)
1-[(Oxan-4-yl)carbonyl]-2-(piperidin-4-yl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxane-4-carbonyl)-2-(piperidin-4-yl)azepane is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxane ring, a piperidine ring, and an azepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxane-4-carbonyl)-2-(piperidin-4-yl)azepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxane Ring: This step involves the cyclization of a suitable precursor to form the oxane ring.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Formation of the Azepane Ring: The final step involves the cyclization of the intermediate compound to form the azepane ring.
Industrial Production Methods
Industrial production of 1-(oxane-4-carbonyl)-2-(piperidin-4-yl)azepane may involve optimized reaction conditions to ensure high yield and purity. These conditions include:
Temperature Control: Maintaining an optimal temperature range to facilitate the desired reactions.
Catalysts: Using specific catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing advanced purification techniques such as chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Oxane-4-carbonyl)-2-(piperidin-4-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(Oxane-4-carbonyl)-2-(piperidin-4-yl)azepane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(oxane-4-carbonyl)-2-(piperidin-4-yl)azepane involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-cyclopropyl-1-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-5-oxopyrrolidine-3-carboxamide
- 3-({[1-(oxane-4-carbonyl)piperidin-4-yl]oxy}methyl)pyridine
Uniqueness
1-(Oxane-4-carbonyl)-2-(piperidin-4-yl)azepane is unique due to its specific combination of oxane, piperidine, and azepane rings
Eigenschaften
Molekularformel |
C17H30N2O2 |
|---|---|
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
oxan-4-yl-(2-piperidin-4-ylazepan-1-yl)methanone |
InChI |
InChI=1S/C17H30N2O2/c20-17(15-7-12-21-13-8-15)19-11-3-1-2-4-16(19)14-5-9-18-10-6-14/h14-16,18H,1-13H2 |
InChI-Schlüssel |
DVUDXDGNIFYFID-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(N(CC1)C(=O)C2CCOCC2)C3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




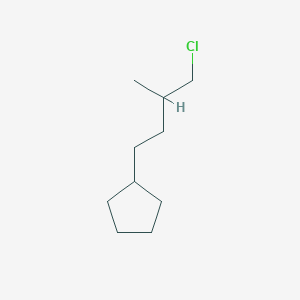

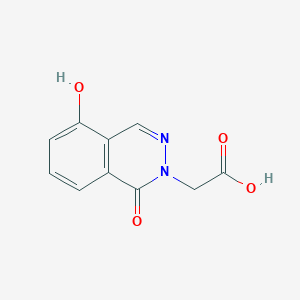
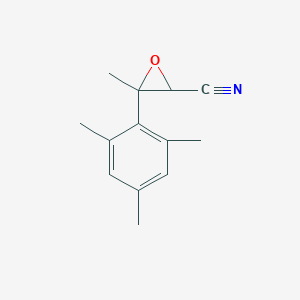
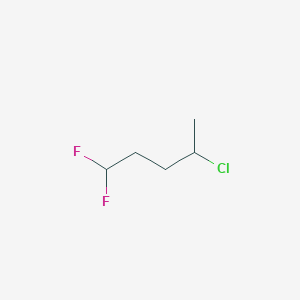

![6-methoxy-N2-[(1-methyl-1H-pyrazol-3-yl)methyl]pyridine-2,5-diamine](/img/structure/B13203060.png)
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride](/img/structure/B13203062.png)

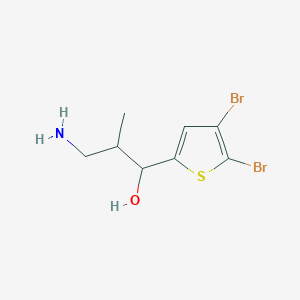
![3-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13203080.png)
